-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-, also known as (3S)-3-amino-2-oxo-1H-1-benzazepine-1-acetic acid, is a molecule with the chemical formula C12H14N2O3. It belongs to a class of compounds called benzazepine derivatives, which are characterized by a specific ring structure containing nitrogen atoms.
Research suggests that 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)-, may have potential applications in various areas of scientific research, including:
3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, (3S)- is a complex organic compound characterized by its unique bicyclic structure. It features a benzazepine core with an amino group and a keto group, contributing to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 467.00 g/mol . This compound is often studied in the context of pharmacology due to its structural similarities to various therapeutic agents.
These reactions make it versatile in synthetic organic chemistry.
Research indicates that this compound exhibits potential biological activities, particularly in the realm of cardiovascular health. It is related to compounds used as antihypertensives, specifically as an impurity in Benazepril hydrochloride, which is utilized for managing high blood pressure . The compound's structure suggests possible interactions with various biological targets, including enzymes and receptors involved in cardiovascular regulation.
The synthesis of 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid can be achieved through several methods:
The primary applications of this compound are in pharmaceutical research and development. Its relevance as an impurity reference standard in drug formulations underscores its importance in quality control processes within the pharmaceutical industry. Additionally, its structural features make it a candidate for further exploration in drug design targeting cardiovascular diseases.
Interaction studies of 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid focus on its binding affinity with various receptors and enzymes. Preliminary studies suggest that it may interact with angiotensin-converting enzyme (ACE), similar to other antihypertensive agents. Further investigations into its pharmacokinetics and pharmacodynamics are essential to fully understand its therapeutic potential .
Several compounds share structural or functional similarities with 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benazepril | C24H28N2O5 | A widely used antihypertensive drug; contains a similar benzazepine structure but lacks the acetic acid moiety. |
| Enalapril | C20H28N2O5 | Another ACE inhibitor; less complex structure compared to 3-Amino compound but shares antihypertensive properties. |
| Lisinopril | C21H31N3O5S | A potent ACE inhibitor; features a different side chain but acts on similar pathways as 3-Amino compound. |
The uniqueness of 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid lies in its specific stereochemistry and functional groups that may confer distinct biological activities compared to these similar compounds.
The development of benzazepine scaffolds in pharmaceutical research traces its origins to the broader exploration of heterocyclic systems for therapeutic applications. The benzazepine framework, characterized by the fusion of a benzene ring with a seven-membered azepine ring, emerged as a promising structural motif following early discoveries in the field of central nervous system therapeutics. The initial recognition of benzazepine derivatives occurred during systematic investigations of cyclic amine systems, where researchers observed unique pharmacological properties that distinguished these compounds from their six-membered benzodiazepine counterparts.
The pharmaceutical significance of benzazepine scaffolds became particularly evident during the 1970s and 1980s, coinciding with intensive research into angiotensin-converting enzyme inhibitors. The landmark discovery of captopril in 1980, derived from snake venom peptides, established the foundation for structure-based drug design approaches targeting the renin-angiotensin system. This breakthrough catalyzed systematic exploration of various heterocyclic frameworks, including benzazepines, as potential scaffolds for cardiovascular therapeutics. The unique three-dimensional architecture of benzazepine derivatives provided researchers with enhanced structural diversity compared to linear peptide mimetics, enabling more sophisticated approaches to enzyme active site recognition and binding affinity optimization.
Research efforts in benzazepine chemistry intensified following the successful development of enalapril and related compounds, which demonstrated the therapeutic potential of non-sulfhydryl ACE inhibitors. The benzazepine scaffold offered several advantages over earlier structural templates, including improved metabolic stability, reduced side effect profiles, and enhanced oral bioavailability. These favorable characteristics prompted extensive medicinal chemistry programs focused on systematic modification of the benzazepine core structure, leading to the identification of numerous bioactive derivatives with varying pharmacological profiles.
The stereochemical configuration of benzazepine derivatives plays a crucial role in determining their biological activity and therapeutic potential. The (3S)-configuration in 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid represents a critical structural element that influences both molecular recognition patterns and pharmacokinetic properties. Stereochemical studies have demonstrated that enantiomeric forms of benzazepine derivatives can exhibit dramatically different biological activities, with specific configurations often correlating with enhanced potency and selectivity for target enzymes.
The importance of stereochemical control in benzazepine synthesis has driven the development of sophisticated asymmetric synthetic methodologies. Recent advances in iridium-catalyzed asymmetric hydrogenation have enabled researchers to access chiral benzazepine derivatives with excellent enantioselectivity, typically achieving 91-99% enantiomeric excess. These synthetic advances have facilitated systematic structure-activity relationship studies, revealing that the (3S)-configuration often confers optimal binding interactions with enzyme active sites while minimizing undesirable off-target effects.
Computational modeling studies have provided molecular-level insights into the significance of the (3S)-configuration in benzazepine derivatives. These investigations reveal that the specific spatial arrangement of functional groups in (3S)-configured compounds enables favorable hydrogen bonding interactions and hydrophobic contacts within enzyme binding sites. The stereochemical preference observed in biological systems reflects evolutionary optimization of enzyme-substrate recognition patterns, emphasizing the critical importance of precise stereochemical control in pharmaceutical development.
The evolution of benzazepine-based ACE inhibitor development represents a paradigmatic example of rational drug design principles applied to cardiovascular therapeutics. The initial discovery of ACE inhibitor activity in benzazepine derivatives emerged from systematic screening programs designed to identify non-peptidic enzyme inhibitors with improved pharmacological properties. Early structure-activity relationship studies revealed that the benzazepine scaffold could accommodate various substitution patterns while maintaining potent enzyme inhibitory activity, providing a versatile platform for medicinal chemistry optimization.
The development pathway for benzazepine-based ACE inhibitors has been characterized by iterative cycles of structural modification and biological evaluation. Researchers have systematically explored modifications to the benzazepine core structure, including variations in ring substitution patterns, stereochemical configurations, and peripheral functional groups. These investigations have yielded valuable insights into the molecular determinants of ACE inhibitor activity, revealing specific structural requirements for optimal enzyme binding and inhibitory potency.
Contemporary research in benzazepine-based ACE inhibitor development has embraced advanced computational approaches and high-throughput screening methodologies. Modern drug discovery programs utilize sophisticated molecular modeling techniques to predict binding affinities and optimize lead compound structures before synthetic preparation. These approaches have accelerated the identification of promising benzazepine derivatives while reducing the time and resources required for experimental validation. The integration of computational and experimental approaches has enabled researchers to explore larger chemical spaces and identify novel structural modifications that enhance therapeutic potential.
The synthesis of benzazepine core structures has evolved significantly over the past decades, with traditional approaches establishing foundational methodologies that continue to influence contemporary synthetic strategies [4]. The most established traditional route involves the construction of the seven-membered azaheterocycle through cyclization reactions starting from appropriately substituted aromatic precursors [8].
Classical synthetic approaches typically begin with the preparation of 2-(4-hydroxybutyl)aniline derivatives, which serve as key intermediates for intramolecular cyclization [16]. The traditional Friedel-Crafts alkylation approach has been extensively utilized for the formation of benzazepine scaffolds, though this method often suffers from regioselectivity issues and harsh reaction conditions [25]. A more refined traditional approach involves the use of Suzuki cross-coupling reactions to construct biarylmethane intermediates, which are subsequently converted to the desired benzazepine core through intramolecular cyclization [8].
The Mitsunobu reaction represents another cornerstone of traditional benzazepine synthesis [16]. This methodology involves the intramolecular cyclization of 2-(4-hydroxybutyl)aniline derivatives under Mitsunobu conditions, providing access to 2,3,4,5-tetrahydro-1H-benzazepine scaffolds with good yields [16]. The reaction typically employs triphenylphosphine and diethyl azodicarboxylate as reagents, facilitating the formation of the seven-membered ring through nucleophilic substitution [16].
Traditional thermal cyclization methods have also played a significant role in benzazepine synthesis [8]. These approaches often require elevated temperatures and extended reaction times, but provide reliable access to the core structure [8]. The azide rearrangement methodology represents a notable traditional approach, utilizing ortho-arylmethylbenzyl azide derivatives as precursors for benzazepine formation through thermal rearrangement processes [8].
| Traditional Method | Key Features | Typical Yields | Reaction Conditions |
|---|---|---|---|
| Mitsunobu Cyclization | Intramolecular ring closure | 60-80% | Triphenylphosphine, diethyl azodicarboxylate, room temperature |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution | 40-70% | Lewis acid catalyst, elevated temperature |
| Suzuki Cross-Coupling | Biaryl formation followed by cyclization | 70-90% | Palladium catalyst, base, moderate temperature |
| Azide Rearrangement | Thermal rearrangement cyclization | 65-85% | Elevated temperature, solvent-free or in aromatic solvents |
The stereoselective synthesis of the (3S)-configuration in 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid represents a significant synthetic challenge that has been addressed through various sophisticated methodologies [21]. The use of chiral auxiliaries has emerged as a predominant strategy for achieving high stereoselectivity in benzazepine synthesis [21] [23].
The SAMP-hydrazone methodology represents one of the most effective approaches for stereoselective benzazepine synthesis [5] [26]. This technique employs (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine as a chiral auxiliary, enabling highly diastereoselective Michael additions and subsequent cyclization reactions [5] [26]. The method involves the formation of chiral hydrazones from appropriate aldehydes, followed by metallation and alkylation reactions that proceed with excellent stereoselectivity [26].
Asymmetric hydrogenation approaches have demonstrated remarkable success in the synthesis of chiral benzazepines [25]. Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamate precursors provides access to chiral 3-benzazepine structures with enantioselectivities ranging from 91-99% [25]. The methodology employs chiral nitrogen-phosphorus ligated iridium complexes and operates under mild conditions with hydrogen gas pressures of 100 bar [25].
Copper-catalyzed asymmetric reductive cyclization represents another powerful approach for stereoselective benzazepine synthesis [22] [24]. This methodology involves the use of chiral bisphosphine-copper catalysts to facilitate tandem chemo-, regio-, and enantioselective hydrocupration followed by asymmetric cyclization [22] [24]. The process typically achieves high degrees of both diastereoselectivity and enantioselectivity under mild reaction conditions [24].
The use of chiral oxazolidine auxiliaries has proven effective for the asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines [23]. The methodology involves the preparation of enantiomerically and diastereomerically pure tricyclic oxazolidine intermediates, which undergo stereoselective reactions with nucleophiles such as trimethylsilyl cyanide and allyltrimethylsilane [23].
| Stereoselective Method | Chiral Auxiliary/Catalyst | Enantioselectivity | Diastereoselectivity | Reaction Conditions |
|---|---|---|---|---|
| SAMP-Hydrazone | (S)-1-amino-2-(methoxymethyl)pyrrolidine | >95% ee | >20:1 dr | Low temperature, organolithium reagents |
| Iridium-Catalyzed Hydrogenation | Chiral N,P-ligated Ir complexes | 91-99% ee | Not applicable | 100 bar H₂, dichloromethane, room temperature |
| Copper-Catalyzed Cyclization | Chiral bisphosphine-Cu catalyst | 85-95% ee | >10:1 dr | Mild conditions, silane reducing agent |
| Oxazolidine Auxiliary | Chiral oxazolidine | >90% ee | >15:1 dr | Titanium tetrachloride, low temperature |
The development of environmentally sustainable methodologies for benzazepine synthesis has become increasingly important in contemporary pharmaceutical chemistry [6] [10]. Green chemistry approaches emphasize the use of renewable feedstocks, benign solvents, and waste-minimizing reaction pathways [6] [10].
The utilization of lignin-derived phenylpropanol compounds represents a groundbreaking green chemistry approach to benzazepine synthesis [6] [10]. This methodology converts renewable lignocellulosic biomass into valuable tetrahydro-2-benzazepine derivatives through a three-step waste-free process [6]. The approach employs deep eutectic solvents composed entirely of natural components, eliminating the need for toxic organic solvents [6]. The process operates under mild conditions and achieves high selectivity while maintaining atom economy [6].
Biocatalytic approaches have emerged as environmentally friendly alternatives for benzazepine synthesis [34]. The use of Candida antarctica lipase B (Novozym 435) as a biocatalyst enables novel decarboxylative Michael addition reactions under mild conditions [34]. This methodology operates at ambient temperature in aqueous media and produces no toxic byproducts [34]. The enzymatic process demonstrates remarkable substrate tolerance and provides moderate to high yields (51-90%) without the need for harsh chemical reagents [34].
Solvent-free synthesis methodologies represent another significant advancement in green benzazepine chemistry [33]. The use of zeolite catalysts enables the synthesis of benzazepine derivatives under solvent-free conditions at moderate temperatures [33]. Hydrogen Y zeolite serves as an effective solid acid catalyst, facilitating the cyclization of appropriate precursors at 50°C without the need for organic solvents [33]. The catalyst can be recovered and reused multiple times without significant loss of activity [33].
Microwave-assisted synthesis has proven to be an energy-efficient approach for benzazepine construction [32]. This methodology reduces reaction times from hours to minutes while maintaining high yields and selectivity [32]. The use of polyethylene glycols as green solvents in microwave-assisted reactions provides an environmentally benign alternative to traditional organic solvents [32]. The catalytic system can be recycled, and the work-up procedures are simplified through precipitation techniques [32].
Flow chemistry represents a cutting-edge green approach to benzazepine synthesis [30] [31]. Continuous flow processes offer advantages including reduced waste generation, improved energy efficiency, and enhanced safety profiles [31]. The technology enables precise control of reaction parameters and facilitates the implementation of telescoped synthetic sequences [31]. Flow processes typically operate with minimal solvent requirements and can be easily scaled for industrial applications [31].
| Green Chemistry Method | Key Green Features | Environmental Benefits | Typical Conditions |
|---|---|---|---|
| Lignin-Derived Synthesis | Renewable feedstock, waste-free process | Zero waste, renewable starting materials | Deep eutectic solvents, mild temperature |
| Biocatalytic Process | Enzymatic catalysis, aqueous media | No toxic byproducts, mild conditions | Room temperature, water-based solvents |
| Solvent-Free Synthesis | No organic solvents, recyclable catalyst | Minimal waste, energy efficient | 50°C, solid acid catalyst |
| Microwave-Assisted | Reduced energy consumption, short reaction times | Lower energy use, minimal heating | Microwave irradiation, green solvents |
| Flow Chemistry | Continuous process, reduced waste | Enhanced efficiency, improved safety | Controlled flow rates, minimal solvent use |
The industrial scale production of benzazepine derivatives requires sophisticated process optimization strategies that address scalability, cost-effectiveness, and regulatory compliance [35] [37]. Continuous manufacturing has emerged as the preferred approach for large-scale benzazepine production, offering significant advantages over traditional batch processes [37].
Process intensification represents a key strategy in industrial benzazepine manufacturing [35]. This approach involves the integration of multiple synthetic steps into streamlined continuous processes, reducing production timelines and minimizing intermediate handling [35]. The use of plug flow reactors enables precise control of reaction parameters while maintaining consistent product quality [35]. Temperature and residence time optimization studies have demonstrated that continuous processes can achieve higher conversion rates compared to batch operations [35].
Quality by design principles play a crucial role in industrial benzazepine production [36]. The implementation of real-time monitoring systems enables continuous assessment of critical quality attributes throughout the manufacturing process [36]. Process analytical technology integration allows for immediate detection and correction of process deviations, ensuring consistent product quality [36]. Risk assessment methodologies, including failure mode and effects analysis, help identify potential production bottlenecks and quality risks [36].
Economic considerations significantly influence industrial production strategies for benzazepine compounds [38]. The number of synthetic steps has a paramount influence on manufacturing feasibility, as it determines manpower requirements, material inputs, and waste handling costs [38]. Step economy optimization involves the development of telescoped synthetic sequences that minimize intermediate isolation and purification steps [38]. Atom economy principles guide the selection of synthetic routes that maximize the incorporation of starting materials into the final product [38].
Automated manufacturing systems have revolutionized industrial benzazepine production [36]. The reduction of human intervention through automation improves process reproducibility and reduces the risk of contamination [36]. Integrated control systems enable sophisticated monitoring of multiple process parameters simultaneously [36]. Advanced manufacturing technologies include the use of artificial intelligence for predictive process control and optimization [36].
Supply chain optimization strategies ensure reliable access to starting materials and intermediates for large-scale benzazepine production [37]. The development of alternative synthetic routes provides flexibility in raw material sourcing and reduces dependence on single suppliers [37]. Strategic partnerships with specialty chemical manufacturers help secure consistent supply of key intermediates [37]. Inventory management systems optimize storage requirements while minimizing working capital investments [37].
| Industrial Strategy | Key Components | Benefits | Implementation Challenges |
|---|---|---|---|
| Continuous Manufacturing | Integrated process flow, real-time monitoring | Higher efficiency, consistent quality | Equipment investment, process validation |
| Process Intensification | Telescoped reactions, reduced unit operations | Lower costs, smaller footprint | Complex process development, heat management |
| Quality by Design | Risk assessment, process analytics | Regulatory compliance, reduced variability | Technology investment, staff training |
| Automation Systems | Integrated controls, minimal human intervention | Improved reproducibility, reduced costs | Capital investment, technical expertise |
Nucleophilic substitution reactions constitute fundamental transformations in the synthesis of benzazepine intermediates, providing key strategic disconnections for complex molecule construction [8] [13]. These reactions are particularly valuable for introducing functional groups and constructing carbon-nitrogen bonds essential for benzazepine scaffold formation [8].
The formation of benzazepine intermediates through nucleophilic aromatic substitution represents a well-established synthetic approach [8]. Electron-deficient aromatic systems undergo facile substitution with nitrogen nucleophiles under mild conditions [8]. The reaction typically proceeds through a Meisenheimer complex intermediate, with the rate being influenced by the electronic nature of the aromatic substrate and the nucleophilicity of the attacking species [8]. Substrates containing electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities exhibit enhanced reactivity toward nucleophilic attack [8].
Intramolecular nucleophilic substitution reactions play a crucial role in benzazepine ring formation [16]. The Mitsunobu reaction represents a particularly important example, where an intramolecular nucleophilic substitution facilitates seven-membered ring closure [16]. The reaction involves the activation of an alcohol functionality followed by intramolecular displacement by a nitrogen nucleophile [16]. The stereochemical outcome of these reactions can be controlled through appropriate choice of reaction conditions and substrate design [16].
Aliphatic nucleophilic substitution reactions contribute significantly to benzazepine intermediate synthesis [17]. These reactions typically proceed through either unimolecular or bimolecular mechanisms, depending on the structure of the substrate and reaction conditions [17]. Primary and secondary alkyl halides undergo substitution with nitrogen nucleophiles to form key intermediates for subsequent cyclization reactions [17]. The choice of leaving group significantly influences reaction rates, with iodide and tosylate being particularly effective [17].
Metal-catalyzed nucleophilic substitution reactions have expanded the scope of benzazepine intermediate synthesis [12] [20]. Palladium-catalyzed amination reactions enable the formation of carbon-nitrogen bonds under mild conditions with high functional group tolerance [12]. Nickel-catalyzed cross-coupling reactions provide alternative pathways for constructing benzazepine intermediates with complementary substrate scope [20]. These catalytic methods often employ ligand systems that facilitate oxidative addition, transmetalation, and reductive elimination steps [12] [20].
The regioselectivity of nucleophilic substitution reactions in benzazepine synthesis can be controlled through substrate design and reaction conditions [14]. N-heterocyclic carbene-catalyzed radical cyclization reactions demonstrate high regioselectivity in the formation of seven-membered benzazepine rings [14]. The choice of catalyst and reaction medium significantly influences the regioselectivity outcome [14]. Electronic effects of substituents on the aromatic ring system also play important roles in determining reaction regioselectivity [14].
| Substitution Type | Mechanism | Key Features | Typical Substrates | Reaction Conditions |
|---|---|---|---|---|
| Aromatic Nucleophilic | Addition-elimination | Electron-deficient aromatics required | Nitro-, cyano-, carbonyl-substituted aromatics | Base, polar aprotic solvent, elevated temperature |
| Intramolecular Mitsunobu | Substitution via activated alcohol | Ring closure, stereochemical control | 2-(4-hydroxybutyl)aniline derivatives | Triphenylphosphine, azodicarboxylate, room temperature |
| Aliphatic Substitution | Unimolecular or bimolecular | Leaving group dependent | Primary/secondary alkyl halides | Base, polar solvent, moderate temperature |
| Metal-Catalyzed | Oxidative addition/reductive elimination | Mild conditions, high tolerance | Aryl halides, nitrogen nucleophiles | Palladium or nickel catalyst, ligand, base |
| Radical Cyclization | Single electron transfer | High regioselectivity | Amide-tethered substrates | N-heterocyclic carbene catalyst, mild conditions |